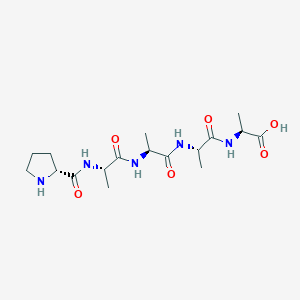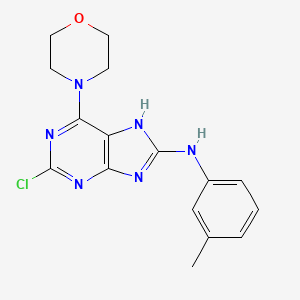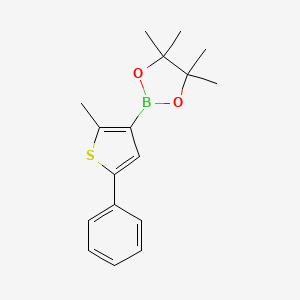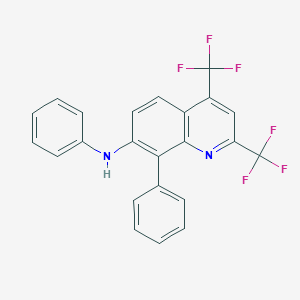
N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine: is a complex organic compound with the molecular formula C23H14F6N2 and a molecular weight of 432.37 g/mol It is characterized by the presence of a quinoline core substituted with phenyl and trifluoromethyl groups, making it a highly fluorinated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include steps like purification through recrystallization and chromatographic techniques to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated quinoline structure allows it to inhibit various enzymes and biological processes. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways . The trifluoromethyl groups enhance its biological activity and stability, making it a potent compound for therapeutic applications .
Comparison with Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness: N,8-Diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine stands out due to its high degree of fluorination and unique substitution pattern on the quinoline core. These structural features confer enhanced stability, biological activity, and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C23H14F6N2 |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
N,8-diphenyl-2,4-bis(trifluoromethyl)quinolin-7-amine |
InChI |
InChI=1S/C23H14F6N2/c24-22(25,26)17-13-19(23(27,28)29)31-21-16(17)11-12-18(30-15-9-5-2-6-10-15)20(21)14-7-3-1-4-8-14/h1-13,30H |
InChI Key |
CTHKNXUZQSDMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=C2N=C(C=C3C(F)(F)F)C(F)(F)F)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
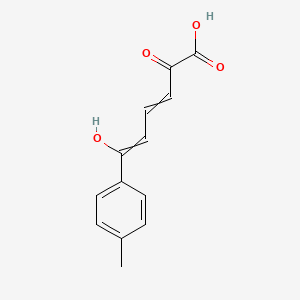
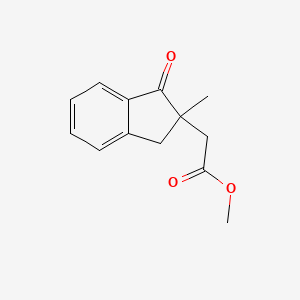
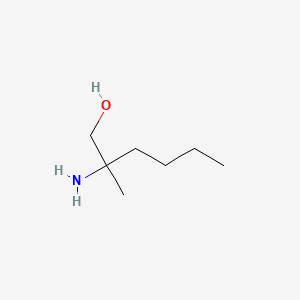
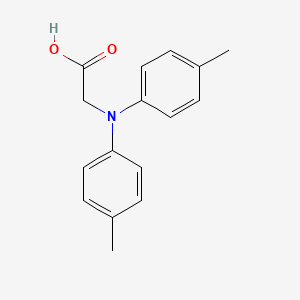
![1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(1-methylethyl)-3-thioxo-](/img/structure/B12515600.png)
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)

diphenylsilane](/img/structure/B12515617.png)
![(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)

